molecular formula C24H28N6O3 B11653497 ethyl 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]benzoate

ethyl 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]benzoate

Cat. No.: B11653497
M. Wt: 448.5 g/mol
InChI Key: CLADVVJULGLAIS-UHFFFAOYSA-N
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Description

This compound features a benzoate ester linked to a tetrazole ring, which is further connected to a cyclohexyl group substituted with an acetamidophenyl moiety

Preparation Methods

The synthesis of ETHYL 4-(5-{1-[(4-ACETAMIDOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the benzoate ester. The synthetic route typically starts with the preparation of the tetrazole intermediate, which is then reacted with the appropriate benzoate ester under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

ETHYL 4-(5-{1-[(4-ACETAMIDOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. .

Scientific Research Applications

ETHYL 4-(5-{1-[(4-ACETAMIDOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers explore its potential biological activities, including its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{1-[(4-ACETAMIDOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

ETHYL 4-(5-{1-[(4-ACETAMIDOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-(5-{1-[(4-AMINOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE: This compound has a similar structure but with an aminophenyl group instead of an acetamidophenyl group.

    ETHYL 4-(5-{1-[(4-METHYLAMINOPHENYL)AMINO]CYCLOHEXYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE:

Properties

Molecular Formula

C24H28N6O3

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 4-[5-[1-(4-acetamidoanilino)cyclohexyl]tetrazol-1-yl]benzoate

InChI

InChI=1S/C24H28N6O3/c1-3-33-22(32)18-7-13-21(14-8-18)30-23(27-28-29-30)24(15-5-4-6-16-24)26-20-11-9-19(10-12-20)25-17(2)31/h7-14,26H,3-6,15-16H2,1-2H3,(H,25,31)

InChI Key

CLADVVJULGLAIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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